molecular formula C7H12ClN3 B1440712 (4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride CAS No. 878777-37-8

(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride

Cat. No.: B1440712
CAS No.: 878777-37-8
M. Wt: 173.64 g/mol
InChI Key: MVIVLYQLBOJROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride is a versatile heterocyclic building block primarily utilized in the synthesis and discovery of new pharmaceutical agents . The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in molecules designed to interact with biological targets such as G protein-coupled receptors (GPCRs), which are a major family of druggable proteins . This compound's functionalized structure, featuring a reactive methylanamine group, allows researchers to efficiently incorporate the 4,6-dimethylpyrimidine motif into larger, more complex molecules. This is particularly valuable in creating potential enzyme inhibitors or receptor modulators . Research into similar heterocyclic compounds demonstrates significant biological potential, including antiviral and anticancer activities, highlighting the broad investigative utility of this chemical intermediate in developing new therapeutic candidates . For Research Use Only. Not for human use.

Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-5-3-6(2)10-7(4-8)9-5;/h3H,4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIVLYQLBOJROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878777-37-8
Record name 1-(4,6-dimethylpyrimidin-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Classical Multi-Step Synthesis via Guanidinium Salt Intermediates

  • General Approach: The synthesis of pyrimidine derivatives such as pyrimethanil involves reacting aniline derivatives with cyanamide in the presence of aqueous acid to form phenylguanidinium salts, which are then reacted with diketones like acetylacetone under basic conditions to form the pyrimidine ring system.

  • Key Steps:

    • Formation of Guanidinium Salt: Aniline or substituted aniline is reacted with cyanamide in aqueous acidic media (preferably hydrochloric acid or sulfuric acid) to yield the corresponding guanidinium salt.
    • Cyclization with Acetylacetone: The guanidinium salt intermediate is then reacted with acetylacetone in the presence of aqueous base (commonly sodium hydroxide or potassium hydroxide) to form the pyrimidine ring.
  • Process Optimization: A one-pot method has been developed to avoid isolating the guanidinium salt intermediate, improving efficiency and yield. This method involves sequential addition of reagents without intermediate isolation, culminating in a single solid isolation step for the final product.

  • Acid and Base Selection: Preferred acids include hydrochloric acid (HCl) and sulfuric acid (H2SO4), while bases include NaOH and KOH. The molar ratios of reactants are critical, with aniline:cyanamide:acetylacetone typically in the range of 1.0 : 0.8–2.0 : 0.8–10.0.

Step Reagents Conditions Notes
Guanidinium salt formation Aniline + Cyanamide + HCl (aq) Aqueous acidic medium Intermediate salt formed
Cyclization Guanidinium salt + Acetylacetone + NaOH (aq) Aqueous basic medium Pyrimidine ring closure
Isolation Crystallization Single-step isolation of product One-pot process preferred

Modified Biginelli-Type Condensation Approaches

  • Background: The Biginelli reaction is a classical one-pot condensation involving aldehydes, urea (or thiourea), and β-ketoesters to yield dihydropyrimidinones. Modifications of this reaction have been used to synthesize various pyrimidine derivatives.

  • Adaptation for Pyrimidine Amines: Using aminopyrimidone intermediates reacted with aldehydes and guanidine derivatives in acidic solvents (e.g., glacial acetic acid) under reflux conditions can yield substituted pyrimidine derivatives. Alkylation steps using benzyl chloride and bases like sodium hydroxide or potassium carbonate facilitate further functionalization.

  • Relevance: While this approach is more commonly applied to bicyclic pyrimidine derivatives, the principles of condensation and nucleophilic substitution can be adapted for the synthesis of (4,6-dimethylpyrimidin-2-yl)methanamine derivatives.

Step Reagents Conditions Notes
Pyrimidinone formation Thiourea + Ethyl cyanoacetate + NaOEt Reflux in ethanol High yield (95%)
Alkylation Pyrimidinone + Benzyl chloride + NaOH or K2CO3 Room temperature or overnight stirring Functionalization step
Condensation Aminopyrimidone + Aldehydes + Guanidine derivatives + Glacial acetic acid Reflux 6–8 hours Yields up to 80%

Detailed Research Findings and Data

  • Yield and Purity: The one-pot method for synthesizing pyrimidine derivatives via guanidinium salt intermediates achieves high purity and yield due to minimized intermediate handling and fewer isolation steps.
  • Reaction Parameters: The molar ratio of reactants and choice of acid/base significantly influence the reaction efficiency and product purity. For example, aniline:cyanamide:acetylacetone molar ratios of 1:0.8–2.0:0.8–10.0 are optimal.
  • Isolation Techniques: Crystallization is the preferred method for isolating the final product, ensuring high purity and ease of handling.
  • Spectroscopic Characterization: Synthesized compounds are typically characterized by melting point determination, IR spectroscopy (KBr pellet), 1H NMR (DMSO-d6 solvent), and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Guanidinium salt intermediate Aniline, Cyanamide, Acetylacetone, HCl, NaOH Two-step or one-pot cyclization High purity, efficient one-pot option Requires careful pH control
Modified Biginelli condensation Thiourea, Ethyl cyanoacetate, Benzyl chloride, Aldehydes, Guanidine derivatives One-pot condensation and alkylation Versatile, high yields More steps, complex intermediates

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

Organic Synthesis

The compound is extensively used as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows for the creation of derivatives with enhanced biological activities.

Reaction Types and Products

Reaction TypeProduct Formed
Oxidation4,6-Dimethylpyrimidine-2-carboxylic acid
Reduction4,6-Dimethylpyrimidine-2-methanol
SubstitutionVarious substituted pyrimidine derivatives

Enzyme Mechanisms and Metabolic Pathways

(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride has been utilized to study enzyme mechanisms due to its ability to form hydrogen bonds with active sites of enzymes. This interaction can significantly influence enzyme activity and metabolic pathways.

Therapeutic Potential

Research indicates that this compound possesses therapeutic properties , particularly in drug development. Its structure allows it to interact effectively with biological targets involved in various diseases, including cancer.

Case Study: Antiviral Activity

Derivatives of pyrimidines, including this compound, have shown antiviral properties . For instance, studies have demonstrated significant antiviral potency against HIV and other viruses due to structural similarities among pyrimidine derivatives.

Antimicrobial Properties

Research suggests that this compound may effectively interact with enzymes or receptors involved in microbial resistance mechanisms. This could lead to the development of therapeutic agents that address resistance in pathogenic organisms.

Table 2: Biological Activities Associated with the Compound

Activity TypeDescription
AntimicrobialEffective against bacteria and fungi
AntioxidantScavenges free radicals; inhibits lipid peroxidation
AnticancerModulates apoptotic pathways in cancer cells

Table 3: Comparison with Similar Compounds

CompoundKey Features
4,6-DimethylpyrimidineLacks the amine group; less reactive
2-HydroxymethylpyrimidineLacks methyl groups at positions 4 and 6

The unique combination of methyl and amine groups in this compound enhances its reactivity and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The structural modifications of the pyrimidine ring significantly influence physicochemical and biological properties. Key comparisons include:

Ambrisentan

Ambrisentan (CAS: [Ambrisentan, ACI 015600]) features a (4,6-dimethylpyrimidin-2-yl)oxy group (-O-) instead of the methanamine group. The oxygen linker reduces basicity compared to the amine, altering receptor interactions.

Ethyl {[4-N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate

This compound (from ) replaces the methanamine with a sulfonamido (-SO2NH-) group. The sulfonamido moiety enhances hydrogen-bonding capacity, contributing to antibacterial activity. Eight derivatives in this class showed high antibacterial efficacy, underscoring the role of electron-withdrawing groups in biological activity .

4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride

Here, a hydroxyl (-OH) group replaces the methanamine. The hydroxyl group increases polarity, reducing lipophilicity compared to the target compound. This derivative is primarily used as a synthetic intermediate rather than a bioactive agent .

Variations in the Amine Side Chain

2-(4,6-Dimethylpyrimidin-2-yl)ethanamine Dihydrochloride

This analog features an ethanamine (-CH2CH2NH2) side chain. The dihydrochloride salt further improves solubility compared to the monohydrochloride form of the target compound .

(2-Methoxypyrimidin-4-yl)methanamine Dihydrochloride

Replacing the 4,6-dimethyl groups with a 2-methoxy substituent alters electronic effects. The dihydrochloride salt also enhances aqueous solubility .

Salt Form Comparisons

Compound Name Salt Form Molecular Weight Key Impact
(4,6-Dimethylpyrimidin-2-yl)methanamine Hydrochloride ~178.6 (est.) Moderate solubility; suitable for in vitro assays.
2-(4,6-Dimethylpyrimidin-2-yl)ethanamine Dihydrochloride ~215.1 (est.) Higher solubility due to additional HCl; preferred for pharmacokinetic studies .
(2-Methoxypyrimidin-4-yl)methanamine Dihydrochloride ~207.1 Enhanced stability in acidic conditions compared to monohydrochloride .

Biological Activity

(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an amine group attached to the methylene bridge. Its molecular formula is C7H10N3HClC_7H_{10}N_3\cdot HCl.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with formaldehyde in the presence of hydrochloric acid. This reaction yields the hydrochloride salt form, which enhances solubility and stability for biological assays .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant activity against various cancer cell lines:

Compound Cell Line IC50 (µM)
(4,6-Dimethylpyrimidin-2-yl)MCF-7 (breast cancer)0.65
HeLa (cervical cancer)3.0
U-937 (monocytic leukemia)1.8

These results demonstrate that derivatives of (4,6-Dimethylpyrimidin-2-yl)methanamine show promising cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes involved in cell proliferation. Notably, it has been shown to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. In vitro assays confirmed that this compound selectively inhibits CDK2 and CDK4, leading to reduced cellular proliferation in tumor cells .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is significant as oxidative stress is linked to various diseases, including cancer and neurodegeneration .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. In particular, it has been effective against Gram-positive bacteria due to its ability to inhibit bacterial growth by disrupting essential biochemical pathways necessary for survival .

Case Study 1: Anticancer Efficacy

A study conducted on ovarian cancer cells treated with this compound revealed enhanced cell death compared to untreated controls. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antioxidant Effects

In a model using brain homogenates, this compound significantly inhibited lipid peroxidation. This effect was measured using malondialdehyde levels as an indicator of oxidative damage, demonstrating its protective role against oxidative stress .

Q & A

Q. What are the recommended synthetic routes for (4,6-dimethylpyrimidin-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous pyrimidine derivatives (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) suggest nucleophilic substitution or condensation reactions as viable pathways . For example, reacting 4,6-dimethylpyrimidine-2-thiol with chloroacetamide derivatives under refluxing ethanol could be adapted. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to maximize yield. Monitoring via TLC or HPLC is critical for reaction progress .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^13C NMR confirm the pyrimidine ring structure (e.g., δ ~8.5 ppm for pyrimidine protons) and methanamine group (δ ~3.5 ppm for -CH2_2-NH2_2) .
  • HPLC : Purity assessment (>98% by HPLC) is standard, with mobile phases like acetonitrile/water (acidified with 0.1% TFA) for optimal resolution .
  • Mass Spectrometry : ESI-MS in positive ion mode validates the molecular ion peak (e.g., [M+H]+^+ for C7_7H12_{12}N3_3Cl) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in polar solvents (water, methanol) and non-polar solvents (toluene) using gravimetric or UV-Vis methods. For example, freely soluble in water due to the hydrochloride salt form .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and varying pH (1–13) to identify decomposition products via LC-MS .

Q. What crystallographic methods are suitable for resolving its molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is preferred. Use SHELXL for refinement, assigning anisotropic displacement parameters to non-H atoms. Hydrogen atoms are positioned geometrically and refined using a riding model. Visualization tools like ORTEP-3 or WinGX aid in interpreting thermal ellipsoids and bond geometries .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unexpected bond lengths) be resolved during structural refinement?

  • Methodological Answer : Discrepancies between observed and calculated data may arise from disorder or twinning. Employ twin refinement in SHELXL, using the BASF parameter to model twin domains. Validate with Rint_{int} (<5%) and goodness-of-fit (GOF ~1.0). For ambiguous electron density, DFT-based geometry optimization (e.g., Gaussian 16) provides theoretical bond-length comparisons .

Q. What strategies are effective in identifying and quantifying trace impurities in this compound?

  • Methodological Answer :
  • LC-HRMS : Detect impurities at <0.1% levels using high-resolution mass spectrometry with a C18 column and gradient elution.
  • NMR Spiking : Add reference standards (e.g., related pyrimidine derivatives) to identify unknown peaks in 1H^1H NMR .
  • Pharmacopeial Methods : Follow ICH Q3A/B guidelines for impurity profiling, including heavy metals testing (<20 μg/g via ICP-MS) and sulfated ash analysis .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., LOXL2 inhibitors, as seen in structurally related compounds) .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) is a standard basis set for pyrimidine derivatives .

Q. What are the best practices for handling this compound to ensure reproducibility in air- or moisture-sensitive reactions?

  • Methodological Answer :
  • Storage : Keep in a desiccator under argon, protected from light, at 4°C .
  • Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions. Confirm moisture content via Karl Fischer titration (<0.1% w/w) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.